molecular formula C7H16N2 B13024538 (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine

(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine

Cat. No.: B13024538
M. Wt: 128.22 g/mol
InChI Key: GUOBCTXGGISVMS-NKWVEPMBSA-N
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Description

(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine is a chiral diamine compound with two methyl groups and two amine groups attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds the two chiral centers of the target product and features high stereoselectivity and optical purity.

Industrial Production Methods

For large-scale industrial production, the preparation method involves the use of widely available and cost-effective raw materials. The process includes an asymmetric cycloaddition reaction followed by purification steps to ensure high optical purity and stable quality . This method is suitable for large-scale production due to its reasonable route, simple operation, and mild reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include amine oxides, reduced amine derivatives, and various substituted cyclopentane derivatives.

Scientific Research Applications

(1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism by which (1R,3S)-N3,1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets and pathways. The compound’s chiral centers allow it to interact selectively with specific enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(1R,3S)-3-N,1-dimethylcyclopentane-1,3-diamine

InChI

InChI=1S/C7H16N2/c1-7(8)4-3-6(5-7)9-2/h6,9H,3-5,8H2,1-2H3/t6-,7+/m0/s1

InChI Key

GUOBCTXGGISVMS-NKWVEPMBSA-N

Isomeric SMILES

C[C@]1(CC[C@@H](C1)NC)N

Canonical SMILES

CC1(CCC(C1)NC)N

Origin of Product

United States

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